![molecular formula C26H19FN2O4 B5140394 4-formyl-2-methoxyphenyl 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5140394.png)
4-formyl-2-methoxyphenyl 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate
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Overview
Description
4-formyl-2-methoxyphenyl 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate, also known as FMFA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Scientific Research Applications
4-formyl-2-methoxyphenyl 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and chemical biology. In medicinal chemistry, 4-formyl-2-methoxyphenyl 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. In material science, 4-formyl-2-methoxyphenyl 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate has been used as a building block for the synthesis of functional materials such as liquid crystals. In chemical biology, 4-formyl-2-methoxyphenyl 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate has been used as a tool for the study of protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-formyl-2-methoxyphenyl 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting the COX enzyme, 4-formyl-2-methoxyphenyl 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate may reduce the production of prostaglandins, leading to anti-inflammatory and analgesic effects.
Biochemical and physiological effects:
Studies have shown that 4-formyl-2-methoxyphenyl 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate has anti-inflammatory and analgesic effects in animal models. It has also been shown to have a low toxicity profile, making it a potential candidate for drug development. However, further studies are needed to fully understand the biochemical and physiological effects of 4-formyl-2-methoxyphenyl 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate.
Advantages and Limitations for Lab Experiments
One advantage of 4-formyl-2-methoxyphenyl 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate is its versatility, as it can be used in various fields of research. It also has a relatively simple synthesis method, making it accessible to researchers. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its effects. Additionally, further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 4-formyl-2-methoxyphenyl 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate. One direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs. Another direction is to study its potential applications in material science, such as the synthesis of new liquid crystals. Additionally, studies are needed to determine its safety and efficacy in humans, which may pave the way for its use as a new drug.
Synthesis Methods
4-formyl-2-methoxyphenyl 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate can be synthesized through a reaction between 4-formyl-2-methoxyphenol and 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid. The reaction is catalyzed by a base such as triethylamine, and the product is obtained through purification using column chromatography.
properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN2O4/c1-32-24-15-18(17-30)7-13-23(24)33-25(31)14-10-20-16-29(22-5-3-2-4-6-22)28-26(20)19-8-11-21(27)12-9-19/h2-17H,1H3/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMSQWRSTOZJQN-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)/C=C\C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-formyl-2-methoxyphenyl) (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate |
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